4-(3-Bromophenylcarbamoyl)phenylboronic acid
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Overview
Description
4-(3-Bromophenylcarbamoyl)phenylboronic acid is an organic compound belonging to the class of arylboronic acids. These compounds possess a boron atom bound to two hydroxyl groups and an aromatic ring. In this specific case, the molecule also has a bromophenylcarbamoyl group attached to the phenyl ring at the 4th position.
Mechanism of Action
Target of Action
It contains a boronic acid functional group, which is a valuable reagent in organic synthesis.
Mode of Action
The compound is involved in Suzuki-Miyaura coupling reactions. These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound. The presence of the bromophenyl group suggests it could be a useful building block for the synthesis of molecules with specific functionalities.
Biochemical Pathways
The suzuki-miyaura coupling reactions it participates in are crucial in organic synthesis, leading to the formation of biaryl compounds. These compounds are prevalent in various biochemical pathways and have significant roles in medicinal chemistry.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenylcarbamoyl)phenylboronic acid typically involves the reaction of 3-bromophenyl isocyanate with phenylboronic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between a boronic acid and a haloaryl compound.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary product is a biaryl compound formed by the coupling of the boronic acid with a haloaryl compound.
Scientific Research Applications
4-(3-Bromophenylcarbamoyl)phenylboronic acid has several scientific research applications, including:
Organic Synthesis: It is a valuable reagent in organic synthesis for forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Boronic acid-containing molecules have been explored in the development of new pharmaceuticals due to their potential for specific binding to proteins.
Material Science: Organic molecules containing boron can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
4-(3-Bromophenylcarbamoyl)phenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: This compound also contains a boronic acid functional group but lacks the bromophenylcarbamoyl group, making it less versatile in certain reactions.
3-(Bromomethyl)phenylboronic Acid: This compound has a bromomethyl group instead of a bromophenylcarbamoyl group, which may affect its reactivity and applications.
4-(4-Bromophenylcarbamoyl)phenylboronic Acid: This compound is similar but has the bromophenylcarbamoyl group attached at a different position on the phenyl ring, which may influence its chemical properties and reactivity.
Conclusion
This compound is a versatile and valuable compound in scientific research, with applications in organic synthesis, medicinal chemistry, and material science Its unique structure and reactivity make it a useful reagent for various chemical reactions, particularly Suzuki-Miyaura coupling reactions
Properties
IUPAC Name |
[4-[(3-bromophenyl)carbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrNO3/c15-11-2-1-3-12(8-11)16-13(17)9-4-6-10(7-5-9)14(18)19/h1-8,18-19H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMICCDGUUNEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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